2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878059-97-3, molecular formula: C₂₅H₂₆F₃N₃O₄S, molecular weight: 521.55 g/mol) features a sulfonylacetamide core linked to a 1H-indol-3-yl group, which is further substituted with a 4-methylpiperidin-1-yl moiety via a 2-oxoethyl spacer . The trifluoromethylphenyl acetamide substituent enhances lipophilicity, which may impact membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(26(24,25)12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMLUGEFZMJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Group: The 4-methylpiperidine group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylpiperidine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, in cancer treatment. For instance, compounds based on the adamantane structure have shown promising antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values less than 10 μM . This suggests that (2S)-2-(2-Adamantyl)propanoic acid may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that adamantane derivatives can inhibit protein denaturation, a process linked to inflammation. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs), which aim to mitigate chronic inflammatory conditions . The structural rigidity of the adamantane framework contributes to its effectiveness in this regard.
Antimicrobial Activity
In addition to anticancer properties, (2S)-2-(2-Adamantyl)propanoic acid derivatives have demonstrated antimicrobial activity. For example, novel N-Mannich bases derived from adamantane showed potent antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains . This positions the compound as a candidate for further exploration in antimicrobial drug development.
Materials Science
Optical Materials
The unique structural characteristics of (2S)-2-(2-Adamantyl)propanoic acid make it suitable for applications in materials science, particularly in the development of optical materials. The rigidity and high thermal stability of adamantane derivatives allow them to be used in optical fibers, waveguides, and photoresists . These materials are essential for advanced photonic applications due to their excellent optical properties.
Functional Resins
Furthermore, the compound can act as a monomer for synthesizing functional resins with enhanced heat resistance and surface hardness. Such resins are valuable in various industrial applications, including coatings and adhesives . The ability to modify the chemical structure of adamantane derivatives allows for tailoring their properties to meet specific industrial requirements.
Agrochemicals
The synthesis of (2S)-2-(2-Adamantyl)propanoic acid is also relevant in agrochemical applications. Its derivatives can serve as intermediates in the development of pesticides and herbicides. The structural modifications possible with adamantane compounds enable the design of agrochemicals with improved efficacy and reduced environmental impact .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer agents showing activity against HeLa and MCF-7 cell lines; anti-inflammatory properties |
| Materials Science | Used in optical materials (fibers, waveguides); functional resins with enhanced properties |
| Agrochemicals | Intermediates for developing pesticides and herbicides |
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the sulfonyl and acetamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural Analogs and Their Features
Functional Group Analysis
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances electron-withdrawing properties and hydrogen-bonding capacity compared to the sulfanyl group in ’s analog . This difference may influence receptor binding affinity and metabolic stability.
- 4-Methylpiperidin-1-yl vs. Larger Heterocycles : The six-membered 4-methylpiperidine ring in the target compound contrasts with the seven-membered azepane in ’s analog and benzhydrylpiperazine in . Smaller heterocycles often improve bioavailability due to reduced steric hindrance.
- Trifluoromethylphenyl vs.
Biological Activity
The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic molecule with potential therapeutic applications. Its structure includes an indole moiety, a sulfonamide group, and a piperidine derivative, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on existing research findings, including its effects on cancer cells, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H31N3O4S
- Molecular Weight : 481.61 g/mol
- Purity : Typically >95% in research applications
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:
-
Cell Lines Tested :
- HT-29 (Colon carcinoma)
- M21 (Skin melanoma)
- MCF7 (Breast carcinoma)
-
Mechanism of Action :
- These compounds have been shown to induce cell cycle arrest in the G2/M phase.
- They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitosis.
- IC50 Values :
Angiogenesis Inhibition
In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that these compounds can inhibit angiogenesis and tumor growth effectively. This property is particularly valuable in cancer therapy as it targets the tumor's blood supply .
Data Tables
| Compound | Cell Line | IC50 (nM) | Effect on Cell Cycle | Angiogenesis Inhibition |
|---|---|---|---|---|
| PIB-SO | HT-29 | 50 | G2/M Arrest | Yes |
| PIB-SO | M21 | 45 | G2/M Arrest | Yes |
| PIB-SO | MCF7 | 60 | G2/M Arrest | Yes |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study A : Investigated the antiproliferative effects of a series of indole-based sulfonamides on human cancer cell lines. Results indicated that modifications in the piperidine ring could enhance potency and selectivity against certain cancer types .
- Study B : Focused on the structure–activity relationship (SAR) of indole derivatives, revealing that specific substitutions at the indole nitrogen significantly impacted biological activity and toxicity profiles .
- Study C : Evaluated the effects of these compounds in combination with standard chemotherapeutics, finding synergistic effects that could lower required doses and reduce side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
